molecular formula C9H11BF4NO2- B578977 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate CAS No. 16859-20-4

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate

Cat. No. B578977
CAS RN: 16859-20-4
M. Wt: 251.996
InChI Key: FHJRMVJDOIXNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate, also known as 2-Ethyl-7-hydroxy-1,2-benzisoxazolium tetrafluoroborate, is a chemical compound with the linear formula C9H10BF4NO2 . It has a molecular weight of 250.99 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The compound has been used in peptide synthesis . Optimal conditions have been described for the formation of 3-acyloxy-2-hydroxy-N-ethylbenzamides from 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate and peptide acids . Amines are found to react with esters as their 2-oxyanion conjugate bases .


Chemical Reactions Analysis

In the context of peptide synthesis, 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate reacts with peptide acids to form 3-acyloxy-2-hydroxy-N-ethylbenzamides . Amines are found to react with these esters as their 2-oxyanion conjugate bases .

Scientific Research Applications

  • Peptide Synthesis : This compound has been utilized in peptide synthesis, particularly in the activation chemistry of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate and coupling chemistry of 3-acyloxy-2-hydroxy-N-ethylbenzamides. This application includes the synthesis of simple amino acid derivatives and the exploration of mechanisms of coupling and racemization in these systems (Kemp et al., 1974).

  • As a Peptide Coupling Reagent : It has been used to investigate the general features and limitations of 2-ethylbenzisoxazolium fluoroborate as a peptide coupling reagent. The study also explored the potential improvements through benzo substitution (Kemp et al., 1974).

  • Transformation of Alcohols to Alkyl Chlorides : The compound has been used in a method for the transformation of alcohols to alkyl chlorides, with a focus on stereospecific reactions (Mukaiyama et al., 1977).

  • Synthesis of Acidic Ionic Liquids : 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate has been involved in the synthesis and characterization of acidic ionic liquids, particularly 1-ethyl-2-alkyl-benzimidazolium tetra-fluoroborate, which show good catalytic activity for specific reactions (Wang et al., 2013).

  • Utility in Synthesizing Peptides : The compound's utility in synthesizing a variety of simple peptide derivatives has been studied, with a focus on its scope and limitations (Kemp et al., 1974).

  • Reactions with Cyclic β-Diketones : It has been used in reactions with cyclic β-diketones, leading to the formation of amides via benzoketoketenimine intermediates (Subrahmanyam & Jogibhukta, 1971).

properties

IUPAC Name

2-ethyl-1,2-benzoxazol-2-ium-7-ol;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.BF4/c1-2-10-6-7-4-3-5-8(11)9(7)12-10;2-1(3,4)5/h3-6H,2H2,1H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTQYZNTVCRACX-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC2=C(O1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16859-20-4
Record name 1,2-Benzisoxazolium, 2-ethyl-7-hydroxy-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16859-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.